Urodiolenone
Overview
Description
Urodiolenone is a sesquiterpenoid compound with the molecular formula C15H24O3. It is a bicyclic enone with a vicinal diol side chain. This compound has been identified in the urine of patients with essential hypertension and neurocirculatory asthenia (hyperkinetic syndrome). It is known to be a potent inhibitor of sodium-potassium adenosine triphosphatase (Na+, K±ATPase) in kidney tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urodiolenone involves the formation of its bicyclic enone structure with a vicinal diol side chain. The exact synthetic routes and reaction conditions are not extensively documented in the literature. it is known that the compound can be isolated from natural sources such as grapefruit juice, which is rich in this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its primary occurrence in biological systems and natural sources. The extraction from natural sources remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Urodiolenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the enone structure.
Substitution: Substitution reactions can occur at the diol side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to reduced forms of this compound .
Scientific Research Applications
Urodiolenone has several scientific research applications, including:
Chemistry: It is studied for its unique sesquiterpenoid structure and reactivity.
Biology: Research focuses on its role as an inhibitor of Na+, K±ATPase and its physiological effects.
Medicine: this compound is investigated for its potential therapeutic applications in treating hypertension and related cardiovascular conditions.
Industry: The compound’s presence in grapefruit juice has implications for the food and beverage industry .
Mechanism of Action
Urodiolenone exerts its effects primarily by inhibiting Na+, K±ATPase, an enzyme crucial for maintaining the electrochemical gradient across cell membranes. This inhibition affects ion transport and cellular functions, which can influence blood pressure regulation and other physiological processes. The molecular targets and pathways involved include the enzyme’s active site and associated signaling pathways .
Comparison with Similar Compounds
Nootkatone: Another sesquiterpenoid found in grapefruit, known for its distinct aroma and potential health benefits.
Eremophilane: A class of sesquiterpenoids with similar structural features.
Furoeremophilane: A related sesquiterpenoid with a furan ring in its structure.
Uniqueness: Urodiolenone is unique due to its specific inhibitory action on Na+, K±ATPase and its occurrence in hypertensive patients’ urine. Its distinct bicyclic enone structure with a vicinal diol side chain also sets it apart from other sesquiterpenoids .
Properties
IUPAC Name |
(4R,4aS)-6-[(2R)-1,2-dihydroxypropan-2-yl]-4,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10-6-13(17)7-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h7,10,12,16,18H,4-6,8-9H2,1-3H3/t10-,12?,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPISZPEZJGKKI-NLNMXKJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C2C1(CC(CC2)C(C)(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1(CC(CC2)[C@](C)(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921344 | |
Record name | 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114394-01-3 | |
Record name | Urodiolenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114394013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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